Scopinhydrochlorid

Übersicht

Beschreibung

Scopin (Hydrochlorid) ist ein Tropanalkaloid, das in verschiedenen Pflanzen vorkommt, darunter Alraune (Mandragora officinarum), Fleischblume (Senecio mikanioides, Delairea odorata), Alraunenwurzel (Scopolia carniolica) und Schwarze Alraunenwurzel (Scopolia lurida) . Es ist ein Metabolit von Scopolamin und bekannt für seine anticholinergen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Scopin (Hydrochlorid) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Zwischenprodukt bei der Synthese anderer Tropanalkaloide und verwandter Verbindungen.

Biologie: Untersucht auf seine Interaktionen mit muskarinischen Acetylcholinrezeptoren.

Industrie: Verwendung bei der Herstellung von Pharmazeutika, insbesondere bei der Synthese von Tiotropiumbromid.

Wirkmechanismus

Scopin (Hydrochlorid) übt seine Wirkungen aus, indem es an muskarinische Acetylcholinrezeptoren (mAChRs) bindet, mit einem IC50-Wert von 3 µM . Es ist selektiv für muskarinische Acetylcholinrezeptoren gegenüber nikotinischen Acetylcholinrezeptoren (IC50 = >500 µM) . Diese Bindung hemmt die Wirkung von Acetylcholin, was zu anticholinergen Wirkungen wie reduzierter Speichelproduktion und Darmmotilität führt .

Wirkmechanismus

Target of Action

Scopine hydrochloride is a metabolite of anisodine . It primarily targets the α1-adrenergic receptor and muscarinic acetylcholine receptors (mAChRs) . These receptors have widespread and diverse functions in the peripheral and central nervous system, including the regulation of heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

Scopine hydrochloride acts as an agonist at the α1-adrenergic receptor . As an analogue of acetylcholine, it can antagonize muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . This interaction induces several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .

Pharmacokinetics

It’s known that the pharmacokinetics of scopolamine, from which scopine hydrochloride is derived, differ substantially between different dosage routes . In the case of oral administration of scopolamine, the bioavailability is limited, ranging between 3 and 27% .

Result of Action

The primary result of scopine hydrochloride’s action is its use in the treatment of acute circulatory shock . By acting as an agonist at the α1-adrenergic receptor, it can help to maintain blood pressure and ensure adequate blood flow to the organs.

Biochemische Analyse

Biochemical Properties

Scopine hydrochloride plays a crucial role in biochemical reactions, particularly as a metabolite of scopolamine. It interacts with several enzymes and proteins, including muscarinic acetylcholine receptors (mAChRs). Scopine hydrochloride binds to these receptors with an IC50 value of 3 µM, showing selectivity for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors . This interaction is essential for its pharmacological effects, including its role in reducing hyperphagia induced by antipsychotics.

Cellular Effects

Scopine hydrochloride influences various cellular processes and functions. It affects cell signaling pathways by binding to muscarinic acetylcholine receptors, which are involved in numerous physiological processes. This binding can alter gene expression and cellular metabolism, leading to changes in cell function. For example, scopine hydrochloride has been shown to reduce hyperphagia in C. elegans without affecting basal feeding . Additionally, it can improve blood-brain barrier permeability when conjugated to other compounds.

Molecular Mechanism

The molecular mechanism of scopine hydrochloride involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, scopine hydrochloride inhibits their activity, leading to various physiological effects. This inhibition can result in decreased production of salivary, bronchial, and glandular secretions, mydriasis, increased heart rate, and reduced gastrointestinal tone . These effects are mediated through the inhibition of the parasympathetic nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of scopine hydrochloride can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that scopine hydrochloride can maintain its activity for extended periods, but its stability may be influenced by environmental factors such as temperature and pH . Long-term exposure to scopine hydrochloride can lead to sustained changes in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of scopine hydrochloride vary with different dosages in animal models. At lower doses, scopine hydrochloride can effectively modulate physiological processes without causing significant adverse effects. At higher doses, it may induce toxic effects, including alterations in heart rate, gastrointestinal function, and central nervous system activity . These dosage-dependent effects are crucial for determining the therapeutic window of scopine hydrochloride in clinical applications.

Metabolic Pathways

Scopine hydrochloride is involved in several metabolic pathways, primarily as a metabolite of scopolamine. It undergoes enzymatic hydrolysis to form scopine, which can then participate in various biochemical reactions. The glucuronide conjugation of scopine hydrochloride is a relevant pathway in its metabolism, facilitating its excretion from the body . This metabolic process is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of scopine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues. Scopine hydrochloride can cross the blood-brain barrier, enhancing its central nervous system effects . Its distribution within the body is crucial for its pharmacological activity and therapeutic applications.

Subcellular Localization

Scopine hydrochloride’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic targets .

Vorbereitungsmethoden

Scopin (Hydrochlorid) kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Hydrolyse von Scopolamin . Eine andere Methode umfasst eine dreistufige Synthese, beginnend mit N-Methoxycarbonylpyrrol und 1,1,3,3-Tetrabrom Aceton. Die Reagenzien werden in einer [4+3] Cycloaddition kombiniert, gefolgt von einer diastereoselektiven Reduktion mit Diisobutylaluminiumhydrid und schließlich einer Prilezhaev-Epoxidierung mit Trifluoressigsäure . Industrielle Produktionsmethoden beinhalten oft die Esterreduktion von Scopolamin unter Verwendung von Natriumborhydrid, gefolgt von der Zugabe von Salzsäure, um Scopinhydrochlorid zu erhalten .

Chemische Reaktionsanalyse

Scopin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Scopin kann oxidiert werden, um Scopin-N-Oxid zu bilden.

Reduktion: Die Reduktion von Scopolamin zu Scopin unter Verwendung von Natriumborhydrid.

Substitution: Scopin kann Substitutionsreaktionen eingehen, wie z. B. die Bildung von Scopin-Estern. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumborhydrid zur Reduktion und Trifluoressigsäure zur Epoxidierung.

Analyse Chemischer Reaktionen

Scopine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Scopine can be oxidized to form scopine N-oxide.

Reduction: The reduction of scopolamine to scopine using sodium borohydride.

Substitution: Scopine can undergo substitution reactions, such as the formation of scopine esters. Common reagents used in these reactions include sodium borohydride for reduction and trifluoroperacetic acid for epoxidation.

Vergleich Mit ähnlichen Verbindungen

Scopin (Hydrochlorid) ähnelt anderen Tropanalkaloiden wie Scopolamin, Hyoscyamin und Kokain . Es ist einzigartig in seiner spezifischen Bindungsaffinität für muskarinische Acetylcholinrezeptoren und seinen selektiven anticholinergen Wirkungen . Andere ähnliche Verbindungen sind:

Scopolamin: Bekannt für seine Verwendung bei der Behandlung von Reisekrankheit und postoperativer Übelkeit.

Hyoscyamin: Verwendet für seine krampflösenden Eigenschaften.

Kokain: Ein Stimulans mit lokalen Anästhetika-Eigenschaften.

Scopin (Hydrochlorid) zeichnet sich durch seine spezifischen Anwendungen in der wissenschaftlichen Forschung und seine Rolle als Zwischenprodukt bei der Synthese anderer wichtiger Verbindungen aus .

Eigenschaften

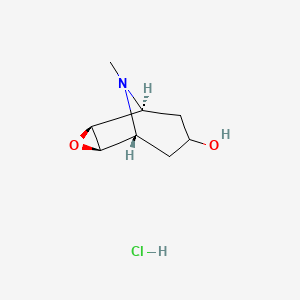

IUPAC Name |

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBRAOXIMQHVCR-QYRWGYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85700-55-6 | |

| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)